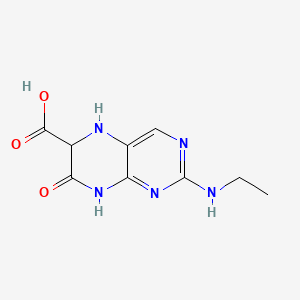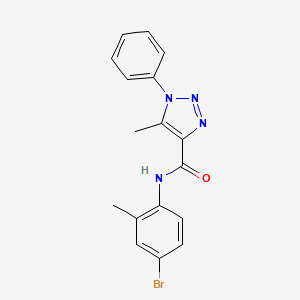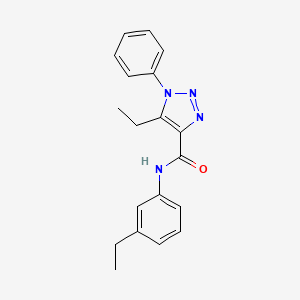![molecular formula C24H19F2N5O4S B13369485 N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B13369485.png)
N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, difluoromethyl, methoxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinethiol.
Thioether Formation: The pyridine thiol is then reacted with a benzyl halide derivative to form the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether with 4-nitrobenzohydrazide under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors . The difluoromethyl group enhances the compound’s lipophilicity, potentially improving its cellular uptake and distribution .
相似化合物的比较
Similar Compounds
- 3-cyano-6-(difluoromethyl)-4-phenyl-2-pyridinylsulfanyl derivatives
- N-2,6-difluorobenzoyl-N’-[1-(3-chloro-4-methylphenyl)] derivatives
Uniqueness
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both cyano and difluoromethyl groups enhances its reactivity and potential for diverse applications .
属性
分子式 |
C24H19F2N5O4S |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
N-[(E)-[3-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H19F2N5O4S/c1-14-9-20(22(25)26)29-24(19(14)11-27)36-13-17-10-15(3-8-21(17)35-2)12-28-30-23(32)16-4-6-18(7-5-16)31(33)34/h3-10,12,22H,13H2,1-2H3,(H,30,32)/b28-12+ |
InChI 键 |
YYIHHGCOFDCDPX-KVSWJAHQSA-N |
手性 SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(F)F |
规范 SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
![1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13369408.png)
![1,10-Diazatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8,10-pentaene-3-carboxylic acid](/img/structure/B13369410.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369412.png)
![2-[(2,4-difluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B13369422.png)
![6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13369425.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide](/img/structure/B13369432.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B13369442.png)
![3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369448.png)


![6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369476.png)

